Dimethyl 5,5'-[(2,5-dimethoxyphenyl)methanediyl]bis(4-hydroxy-2-methylthiophene-3-carboxylate)
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Overview
Description
METHYL 5-{(2,5-DIMETHOXYPHENYL)[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYL-2-THIENYL]METHYL}-4-HYDROXY-2-METHYL-3-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, hydroxy, and carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-{(2,5-DIMETHOXYPHENYL)[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYL-2-THIENYL]METHYL}-4-HYDROXY-2-METHYL-3-THIOPHENECARBOXYLATE typically involves multiple steps. One common method includes the reaction of 2,5-dimethoxybenzaldehyde with a thiosemicarbazide derivative in the presence of glacial acetic acid as a catalyst . The intermediate product is then subjected to further reactions involving methylation and hydroxylation to achieve the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
METHYL 5-{(2,5-DIMETHOXYPHENYL)[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYL-2-THIENYL]METHYL}-4-HYDROXY-2-METHYL-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
METHYL 5-{(2,5-DIMETHOXYPHENYL)[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYL-2-THIENYL]METHYL}-4-HYDROXY-2-METHYL-3-THIOPHENECARBOXYLATE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of cancer and other diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of METHYL 5-{(2,5-DIMETHOXYPHENYL)[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYL-2-THIENYL]METHYL}-4-HYDROXY-2-METHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, leading to its antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.
4-Hydroxy-3,5-dimethoxybenzoic acid: A compound with similar functional groups but a different core structure.
Uniqueness
METHYL 5-{(2,5-DIMETHOXYPHENYL)[3-HYDROXY-4-(METHOXYCARBONYL)-5-METHYL-2-THIENYL]METHYL}-4-HYDROXY-2-METHYL-3-THIOPHENECARBOXYLATE is unique due to its complex structure, which includes multiple functional groups that contribute to its diverse chemical reactivity and potential applications. Its combination of methoxy, hydroxy, and carboxylate groups, along with the thiophene ring, distinguishes it from other similar compounds.
Properties
Molecular Formula |
C23H24O8S2 |
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Molecular Weight |
492.6 g/mol |
IUPAC Name |
methyl 5-[(2,5-dimethoxyphenyl)-(3-hydroxy-4-methoxycarbonyl-5-methylthiophen-2-yl)methyl]-4-hydroxy-2-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C23H24O8S2/c1-10-15(22(26)30-5)18(24)20(32-10)17(13-9-12(28-3)7-8-14(13)29-4)21-19(25)16(11(2)33-21)23(27)31-6/h7-9,17,24-25H,1-6H3 |
InChI Key |
WKXYWUABNFDMGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(S1)C(C2=C(C=CC(=C2)OC)OC)C3=C(C(=C(S3)C)C(=O)OC)O)O)C(=O)OC |
Origin of Product |
United States |
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